1-(Thiazolidin-2-yl)ethanone hydrochloride
Overview
Description
1-(Thiazolidin-2-yl)ethanone hydrochloride is a chemical compound with the molecular formula C5H10ClNOS. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, nano-catalysis, and microwave irradiation are commonly used to achieve efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazolidin-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological and chemical properties depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Thiazolidin-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Thiazolidin-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazolidine: A five-membered heterocyclic compound with similar structural features.
Thiazolidin-4-one: Another derivative of thiazolidine with notable biological activities.
Thiazolidin-2,4-dione: Known for its use in the synthesis of pharmaceuticals.
Uniqueness: 1-(Thiazolidin-2-yl)ethanone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1-(1,3-thiazolidin-2-yl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS.ClH/c1-4(7)5-6-2-3-8-5;/h5-6H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNMJMFCABLREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1NCCS1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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